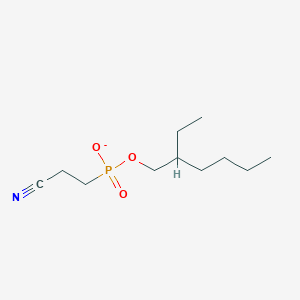

2-Ethylhexyl (2-cyanoethyl)phosphonate

Description

2-Ethylhexyl (2-cyanoethyl)phosphonate is an organophosphorus compound characterized by a phosphonate core substituted with a cyanoethyl group and a bulky 2-ethylhexyl ester. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the branched alkyl chain and polar reactivity from the nitrile group.

Properties

CAS No. |

62277-79-6 |

|---|---|

Molecular Formula |

C11H21NO3P- |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-cyanoethyl(2-ethylhexoxy)phosphinate |

InChI |

InChI=1S/C11H22NO3P/c1-3-5-7-11(4-2)10-15-16(13,14)9-6-8-12/h11H,3-7,9-10H2,1-2H3,(H,13,14)/p-1 |

InChI Key |

YTHQZFHWGDGKOR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COP(=O)(CCC#N)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (2-cyanoethyl)phosphonate typically involves the reaction of 2-ethylhexanol with 2-cyanoethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Aminoethyl phosphonates.

Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

2-Ethylhexyl (2-cyanoethyl)phosphonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry: Utilized as a flame retardant and plasticizer in polymer production.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl (2-cyanoethyl)phosphonate

Structural Differences: Replacing the 2-ethylhexyl group with smaller ethyl esters reduces steric hindrance and increases polarity. Synthesis: Prepared via base-catalyzed condensation of diethyl phosphite with acrylonitrile or Arbuzov reaction of triethyl phosphate and chloropropionitrile . Physicochemical Properties:

| Property | Diethyl (2-cyanoethyl)phosphonate | 2-Ethylhexyl (2-cyanoethyl)phosphonate |

|---|---|---|

| Molecular Weight | ~209 g/mol (estimated) | ~313 g/mol (estimated) |

| Solubility | Higher polarity, water-miscible | Lipophilic, organic solvent-miscible |

| Bioactivity | Anti-inflammatory (100 mg/kg) | Not reported |

2-Ethylhexyl (2-ethylhexyl)phosphonate (PC-88A)

Structural Differences: Lacks the cyanoethyl group, with both substituents being 2-ethylhexyl esters. Applications: Widely used as a solvent extraction agent for metals (e.g., lanthanides, cobalt) due to high selectivity and stability in acidic conditions .

Phosphonate-Carbonate Flame Retardants

Structural Analogues : Phosphonate-carbonate compounds with aromatic rings (e.g., from Scheme 1 in ) differ in oxidation state (P³⁺ vs. P⁵⁺) and substituents.

Performance : Phosphonate derivatives (P⁵⁺) exhibit superior flame retardancy compared to phosphinates (P³⁺) due to higher thermal stability and char-forming capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.